molecular formula C9H14F3NO3 B2589965 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid CAS No. 2138064-54-5

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid

Cat. No.: B2589965
CAS No.: 2138064-54-5
M. Wt: 241.21
InChI Key: RIZBNRGDMKRKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid is a chemical compound with the molecular formula C9H14F3NO3. It is a spiro compound, meaning it contains a bicyclic structure with a single atom common to both rings. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid typically involves the reaction of 1-Oxa-7-azaspiro[4.4]nonane with trifluoroacetic acid. The reaction conditions often include a controlled temperature and the use of a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a drug candidate.

    Industry: This compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid can be compared with other spiro compounds such as:

  • 1-Oxa-7-azaspiro[4.4]nonane
  • 1-Oxa-7-azaspiro[4.4]nonane, hydrochloride

These compounds share a similar spiro structure but differ in their functional groups and chemical properties. The presence of trifluoroacetic acid in this compound makes it unique and influences its reactivity and applications.

Properties

IUPAC Name

1-oxa-7-azaspiro[4.4]nonane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2HF3O2/c1-2-7(9-5-1)3-4-8-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZBNRGDMKRKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)OC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138064-54-5
Record name 1-oxa-7-azaspiro[4.4]nonane; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.